Cas no 613-28-5 (4-(Dipropylamino)benzaldehyde)

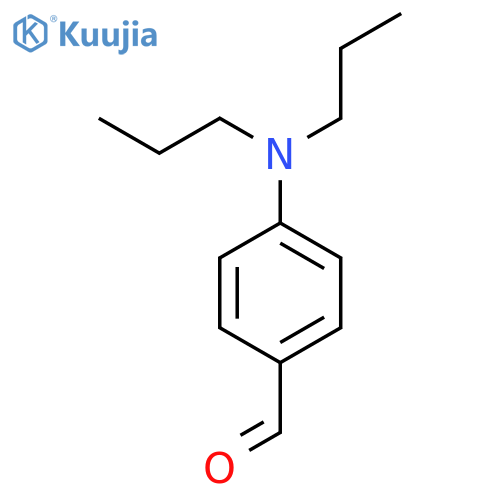

4-(Dipropylamino)benzaldehyde structure

商品名:4-(Dipropylamino)benzaldehyde

4-(Dipropylamino)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(Dipropylamino)benzaldehyde

- 4-DIPROPYLAMINO-BENZALDEHYDE

- Benzaldehyde,4-(dipropylamino)-

- 4-(N,N-dipropylamino)benzaldehyde

- 4-[N,N-bis(n-propyl)amino]benzaldehyde

- 4-dipropylaminobenzaldehyde

- 4-N,N-dipropylaminobenzaldehyde

- AC1L2B9Y

- AC1Q2XPS

- AC1Q6Q6W

- p-(Dipropylamino)benzaldehyde

- p-di-n-propylaminobenzaldehyde

- p-N,N-dipropylaminobenzaldehyde

- STK054818

- EN300-01178

- NSC-757915

- SCHEMBL1607796

- RU88O0QKA9

- NCGC00326277-01

- BBL003535

- Benzaldehyde, 4-(dipropylamino)-

- CHEMBL5082115

- NS00034643

- NSC 156559

- DTXSID3060617

- NSC-156559

- EINECS 210-334-0

- 613-28-5

- Z56886368

- MFCD01014246

- UNII-RU88O0QKA9

- NSC757915

- AKOS000260246

- 4-(N,N'-Dipropylamino)-benzaldehyde

- ALBB-001173

- AS-40434

- CS-0454199

- AB01320921-02

- NSC156559

-

- MDL: MFCD01014246

- インチ: InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3

- InChIKey: HDOZLDYBGNJMMZ-UHFFFAOYSA-N

- ほほえんだ: CCCN(CCC)C1=CC=C(C=C1)C=O

計算された属性

- せいみつぶんしりょう: 205.14677

- どういたいしつりょう: 205.146664

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1

- ふってん: 328.6°C at 760 mmHg

- フラッシュポイント: 118°C

- 屈折率: 1.555

- PSA: 20.31

- LogP: 3.12550

4-(Dipropylamino)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB372017-500 mg |

4-(Dipropylamino)benzaldehyde |

613-28-5 | 500MG |

€195.40 | 2022-06-10 | ||

| TRC | D263115-250mg |

4-(Dipropylamino)benzaldehyde |

613-28-5 | 250mg |

$ 185.00 | 2022-06-05 | ||

| abcr | AB372017-1g |

4-(Dipropylamino)benzaldehyde, 95%; . |

613-28-5 | 95% | 1g |

€289.00 | 2025-02-22 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-277350-1g |

4-Dipropylamino-benzaldehyde, |

613-28-5 | >95% | 1g |

¥2181.00 | 2023-09-05 | |

| Enamine | EN300-01178-10.0g |

4-(dipropylamino)benzaldehyde |

613-28-5 | 95% | 10g |

$671.0 | 2023-05-01 | |

| Fluorochem | 226199-250mg |

4-(Dipropylamino)benzaldehyde |

613-28-5 | 95% | 250mg |

£98.00 | 2022-02-28 | |

| abcr | AB372017-5 g |

4-(Dipropylamino)benzaldehyde |

613-28-5 | 5g |

€656.50 | 2023-04-26 | ||

| TRC | D263115-500mg |

4-(Dipropylamino)benzaldehyde |

613-28-5 | 500mg |

$ 300.00 | 2022-06-05 | ||

| Enamine | EN300-01178-5.0g |

4-(dipropylamino)benzaldehyde |

613-28-5 | 95% | 5g |

$393.0 | 2023-05-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-277350-1 g |

4-Dipropylamino-benzaldehyde, |

613-28-5 | >95% | 1g |

¥2,181.00 | 2023-07-11 |

4-(Dipropylamino)benzaldehyde 関連文献

-

Zhaodi Liu,Fuying Hao,Jie Liu,Yingzhong Zhu,Wei Du,Qiong Zhang,Jieying Wu New J. Chem. 2018 42 3947

-

Changquan Tang,Qingdong Zheng,Haomiao Zhu,Lixin Wang,Shan-Ci Chen,En Ma,Xueyuan Chen J. Mater. Chem. C 2013 1 1771

-

Munusamy Sathiyaraj,Viruthachalam Thiagarajan RSC Adv. 2020 10 25848

-

Fuying Hao,Xuanjun Zhang,Yupeng Tian,Hongping Zhou,Lin Li,Jieying Wu,Shengyi Zhang,Jiaxiang Yang,Baokang Jin,Xutang Tao,Guangyong Zhou,Minhua Jiang J. Mater. Chem. 2009 19 9163

-

Martin Christlieb,Harriet S. R. Struthers,Paul D. Bonnitcha,Andrew R. Cowley,Jonathan R. Dilworth Dalton Trans. 2007 5043

613-28-5 (4-(Dipropylamino)benzaldehyde) 関連製品

- 10338-57-5(4-(piperidin-1-yl)benzaldehyde)

- 90134-10-4(4-(Dibutylamino)benzaldehyde)

- 51980-54-2(4-(Pyrrolidin-1-yl)benzaldehyde)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:613-28-5)4-(Dipropylamino)benzaldehyde

清らかである:99%/99%/99%

はかる:1.0g/5.0g/10.0g

価格 ($):174.0/524.0/871.0